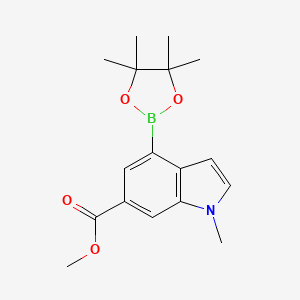

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate

Beschreibung

¹H NMR

Key proton environments include:

¹³C NMR

Notable signals:

¹¹B NMR

The trigonal boron center in the dioxaborolane ring produces a sharp singlet at δ 28–32 ppm , characteristic of sp²-hybridized boron in neutral boronate esters .

Tautomeric Behavior of N-Methylindole-Boronates

N-methylation suppresses prototropic tautomerism in the indole ring, locking the NH tautomer. However, the boron-containing substituent introduces electronic effects:

- Resonance stabilization : The boronate group withdraws electron density via conjugation, polarizing the indole π-system.

- Steric hindrance : The bulky pinacol ester at C-4 restricts rotation about the B–C bond, favoring a single tautomeric form.

Comparative studies of N-H vs. N-methyl indole-boronates show that methylation reduces acidity at C-2/C-3 by ~2 pKa units, further stabilizing the dominant tautomer .

Eigenschaften

IUPAC Name |

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-11(15(20)21-6)10-14-12(13)7-8-19(14)5/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFIXWUQMPNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113813 | |

| Record name | 1H-Indole-6-carboxylic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103352-55-0 | |

| Record name | 1H-Indole-6-carboxylic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103352-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Esterification: The final step involves esterification to introduce the methyl ester group. This can be done using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation of the boronic ester group.

Functionalized Indoles: Through electrophilic substitution on the indole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit promising anticancer properties. Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that the incorporation of boron-containing groups enhances the biological activity of indoles against various cancer cell lines .

Drug Development

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases. The boron moiety is particularly relevant in drug design due to its ability to form stable complexes with biomolecules .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can be utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in the formation of carbon-carbon bonds and is widely used in synthesizing complex organic molecules .

Functionalization of Aromatic Compounds

The compound's reactivity allows it to be employed in the functionalization of aromatic systems. Its boron atom can facilitate electrophilic substitutions or serve as a leaving group in nucleophilic attacks, making it valuable in synthetic organic chemistry .

Materials Science

Development of New Materials

In materials science, derivatives of this compound are explored for their potential use in creating advanced materials such as polymers and nanocomposites. The incorporation of boron into polymer matrices can enhance properties like thermal stability and mechanical strength .

Sensors and Electronics

The unique electronic properties associated with indole and boron-containing compounds make them suitable candidates for applications in sensors and electronic devices. Research has shown that these materials can exhibit semiconducting behavior and can be integrated into organic electronic systems .

Wirkmechanismus

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The indole ring can also interact with various biological targets, making it a versatile scaffold in drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Pattern and Electronic Effects

Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-6-Carboxylate (CAS: 1256359-21-3)

- Structural Difference: Boronate at position 2 (vs.

- Impact : The altered substitution reduces steric hindrance but may decrease electronic conjugation, affecting reactivity in coupling reactions.

6-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS: 955979-12-1)

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate (CAS: 642494-37-9)

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group at position 4 facilitates regioselective coupling in Suzuki-Miyaura reactions. In contrast:

- Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate (CAS: 2377607-22-0) : Indazole’s electron-deficient ring enhances oxidative stability but reduces coupling efficiency compared to indole derivatives .

- 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 761446-44-0): Pyrazole’s smaller aromatic system limits conjugation, lowering catalytic turnover in cross-coupling .

Commercial Availability and Pricing

Biologische Aktivität

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

- Molecular Formula : C16H23B O4

- Molecular Weight : 292.17 g/mol

- CAS Number : 454482-11-2

- InChI Key : REIZEQZILPXYKS-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound.

Table 1: Antimicrobial Activity Data

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | E. coli |

| Compound B | 0.015 | 0.030 | S. aureus |

| Methyl Indole | TBD | TBD | Various strains tested |

Note: TBD indicates that specific data for methyl indole is currently unavailable.

In a comparative study of various compounds, methyl indole exhibited promising activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant potency against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In studies involving human cell lines (e.g., MRC-5), methyl indole was tested at various concentrations.

Table 2: Cytotoxicity Results

| Concentration (μM) | Viability (%) |

|---|---|

| 0.1 | ≥91 |

| 1 | ≥91 |

| 10 | ≥91 |

The results indicated that methyl indole exhibited no substantial cytotoxic effects at the tested concentrations, maintaining cell viability above 91% compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital to optimizing the biological activity of compounds. The presence of the dioxaborolane moiety appears to enhance the compound's antimicrobial properties while maintaining low cytotoxicity.

Key Findings:

- Substituent Effects : The introduction of different substituents on the indole ring significantly affects activity.

- Dioxaborolane Influence : The dioxaborolane group contributes positively to both solubility and biological activity.

Case Studies

One notable study involved synthesizing various derivatives of indole compounds to assess their antimicrobial efficacy. Methyl indole was among the top performers in terms of MIC values against resistant strains .

Another investigation focused on its interaction with bacterial enzymes, revealing that methyl indole could inhibit key metabolic pathways in bacteria .

Q & A

Q. Critical Analytical Methods :

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry, particularly distinguishing between 4- and 6-substituted indole derivatives. Key signals include the methyl ester ( ppm) and boronate ester protons ( ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in substitution patterns when crystalline derivatives are obtainable .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester, particularly in overcoming challenges related to steric hindrance or electronic effects?

Advanced Research Focus

Challenges : Steric bulk from the indole and pinacol groups may reduce coupling efficiency. Electron-deficient aryl halides can slow oxidative addition.

Optimization Strategies :

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for sterically hindered substrates. Additives like KPO enhance transmetallation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronate esters. Microwave-assisted heating reduces reaction time .

- Electronic Tuning : Introduce electron-withdrawing groups on the coupling partner to balance electron density. Monitor progress via TLC or LC-MS .

What strategies are recommended for resolving contradictory NMR data when characterizing derivatives of this compound, especially regarding regiochemical outcomes?

Advanced Research Focus

Common Contradictions : Overlapping aromatic proton signals or ambiguous NOE correlations in substituted indoles.

Methodological Solutions :

- 2D NMR Techniques : HSQC and HMBC correlate H-C couplings to assign quaternary carbons (e.g., boronate ester attachment site) .

- Isotopic Labeling : Synthesize B-enriched analogs to simplify boron-related signals in NMR .

- Computational Modeling : DFT calculations predict chemical shifts, aiding spectral interpretation .

Under what storage conditions does this compound maintain its chemical integrity, and how should degradation products be identified?

Basic Research Focus

Storage Guidelines :

Q. Degradation Analysis :

- HPLC-MS : Monitor for hydrolysis products (e.g., free boronic acid at 199.1) or oxidative byproducts .

- TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .

What methodologies are effective for introducing functional groups at the 6-carboxylate position of this compound without disrupting the boronate ester moiety?

Advanced Research Focus

Functionalization Strategies :

- Selective Saponification : Use LiOH in THF/HO to hydrolyze the methyl ester to a carboxylic acid, preserving the boronate group .

- Amide Coupling : Activate the carboxylate with EDC/HOBt for reaction with amines. Optimize pH to avoid boronate hydrolysis .

- Reductive Amination : Convert the ester to an aldehyde (via DIBAL-H reduction) for subsequent reactions .

How should researchers address discrepancies in reported synthetic yields or spectral data across different studies on this compound?

Advanced Research Focus

Root Causes : Variability in starting material purity, reaction scaling, or chromatographic resolution.

Resolution Workflow :

- Reproducibility Checks : Replicate literature procedures with strict control of anhydrous conditions and catalyst loading .

- Meta-Analysis : Cross-reference spectral databases (e.g., PubChem, Reaxys) to identify consensus data .

- Collaborative Validation : Share samples with independent labs for comparative NMR/HRMS analysis .

What mechanistic insights exist for the role of the boronate ester in modulating the compound’s reactivity in transition-metal-catalyzed reactions?

Advanced Research Focus

Key Mechanisms :

- Transmetallation Efficiency : The pinacol boronate group enhances stability and facilitates transfer to Pd(0) intermediates .

- Electronic Effects : Electron-rich indole systems increase Pd catalyst turnover by stabilizing π-allyl intermediates .

- Steric Guidance : The 4-substituted boronate directs coupling to the indole’s less hindered positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.